molecular formula C11H10N2O2 B11900728 5-Hydrazinylnaphthalene-1-carboxylic acid CAS No. 887595-13-3

5-Hydrazinylnaphthalene-1-carboxylic acid

Cat. No.: B11900728
CAS No.: 887595-13-3
M. Wt: 202.21 g/mol
InChI Key: MBAUFHNNSAVZCL-UHFFFAOYSA-N
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Description

5-Hydrazinylnaphthalene-1-carboxylic acid is an organic compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol It is characterized by the presence of a hydrazine group (-NH-NH2) attached to the naphthalene ring at the 5-position and a carboxylic acid group (-COOH) at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydrazinylnaphthalene-1-carboxylic acid typically involves the hydrazination of a naphthalene derivative. One common method is the reaction of 5-nitronaphthalene-1-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:

    Starting Material: 5-nitronaphthalene-1-carboxylic acid

    Reagent: Hydrazine hydrate

    Conditions: Reflux in ethanol or another suitable solvent

    Product: this compound

The reaction is typically monitored by thin-layer chromatography (TLC) to ensure completion. After the reaction, the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reagent concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Hydrazinylnaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The nitro group in the starting material can be reduced to form the hydrazine derivative.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Solvents: Ethanol, methanol, dichloromethane

Major Products Formed

    Azo Compounds: Formed by the oxidation of the hydrazine group.

    Hydrazones: Formed by the reaction of the hydrazine group with carbonyl compounds.

    Substituted Derivatives: Formed by nucleophilic substitution reactions.

Scientific Research Applications

5-Hydrazinylnaphthalene-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.

    Industry: Used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Hydrazinylnaphthalene-1-carboxylic acid depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The hydrazine group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. Additionally, the compound may induce oxidative stress by generating reactive oxygen species (ROS) through redox reactions.

Comparison with Similar Compounds

Similar Compounds

    5-Aminonaphthalene-1-carboxylic acid: Similar structure but with an amino group instead of a hydrazine group.

    5-Nitronaphthalene-1-carboxylic acid: Precursor in the synthesis of 5-Hydrazinylnaphthalene-1-carboxylic acid.

    1-Naphthylhydrazine: Similar hydrazine functionality but lacks the carboxylic acid group.

Uniqueness

This compound is unique due to the presence of both the hydrazine and carboxylic acid functional groups on the naphthalene ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

887595-13-3

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

5-hydrazinylnaphthalene-1-carboxylic acid

InChI

InChI=1S/C11H10N2O2/c12-13-10-6-2-3-7-8(10)4-1-5-9(7)11(14)15/h1-6,13H,12H2,(H,14,15)

InChI Key

MBAUFHNNSAVZCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2NN)C(=C1)C(=O)O

Origin of Product

United States

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